molecular formula C6H11ClN4O2 B1407611 [3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1417567-77-1

[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride

Cat. No. B1407611
CAS RN: 1417567-77-1
M. Wt: 206.63 g/mol
InChI Key: XCYWSBISQQYTDR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Molecular Structure Analysis

The molecular structure of similar compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

There are various chemical reactions associated with similar compounds. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Physical And Chemical Properties Analysis

The physicochemical properties of similar compounds, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), include excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation between 622.8 kJ mol −1 and 1211.7 kJ mol −1 .

Scientific Research Applications

Reductive Amination Processes

Reductive amination techniques, which involve the conversion of aldehydes or ketones to amines, are fundamental in synthesizing a wide range of amine-containing compounds, including pharmaceuticals and agrochemicals. Such processes are essential for constructing complex molecules from simpler precursors, offering a pathway for the potential synthesis or modification of compounds like "[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride" (Irrgang & Kempe, 2020).

Environmental Remediation

The application of amine-functionalized sorbents for removing persistent organic pollutants from water showcases the environmental significance of nitrogen-containing compounds. This suggests potential environmental applications of related compounds in water treatment and pollution mitigation strategies (Ateia et al., 2019).

Antifungal Applications

Research into the chemical treatment of plant diseases, such as Bayoud disease, highlights the importance of small nitrogen-containing molecules in developing antifungal agents. This indicates a potential avenue for applying compounds like "this compound" in agriculture for disease control (Kaddouri et al., 2022).

Catalytic Reduction of Nitro Compounds

The catalytic reduction of aromatic nitro compounds to amines is crucial in the pharmaceutical industry, suggesting applications in synthesizing active pharmaceutical ingredients and intermediates. This underscores the relevance of understanding and manipulating nitro and amino groups within molecular frameworks for drug development (Tafesh & Weiguny, 1996).

Heterocyclic Compound Synthesis

The synthesis and application of heterocyclic compounds, like pyrazolines, play a significant role in medicinal chemistry, offering a template for developing new therapeutic agents. This points to the potential medicinal and pharmaceutical applications of similar compounds, including their role in designing new drugs (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action for similar compounds is often related to their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Safety and Hazards

The safety and hazards of similar compounds are often related to their impact and friction sensitivities. For example, 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are considered part of the green primary explosives group due to their suitable impact and friction sensitivities and being free of toxic metals .

Future Directions

The future directions for similar compounds often involve the development of new drugs that overcome the AMR problems . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c7-2-1-3-9-5-6(4-8-9)10(11)12;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYWSBISQQYTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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